6-(Cbz-amino)-1-oxaspiro[2.5]octane
Description
Significance of 1-Oxaspiro[2.5]octane Derivatives in Synthetic Methodologies
The 1-oxaspiro[2.5]octane core consists of a cyclohexane (B81311) ring spiro-fused to an epoxide ring. This structural motif is of significant interest in synthetic organic chemistry due to the high reactivity of the strained three-membered epoxide ring. nih.govnih.gov This reactivity allows for a variety of nucleophilic ring-opening reactions, providing a versatile platform for the introduction of diverse functional groups with a high degree of stereocontrol. researchgate.netnih.gov The cyclohexane ring provides a conformational anchor, influencing the stereochemical outcome of these transformations. Derivatives of 1-oxaspiro[2.5]octane have been investigated as key intermediates in the synthesis of complex natural products and as potential bioactive molecules themselves. nih.govnih.gov
Role of Cbz-Protected Amines in Asymmetric Synthesis and Functionalization
The protection of amine functionalities is a critical strategy in multi-step organic synthesis. The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal through catalytic hydrogenation. In the context of asymmetric synthesis, the Cbz group can influence the stereochemical outcome of reactions at adjacent chiral centers. The presence of a Cbz-protected amine on a molecular scaffold, such as in 6-(Cbz-amino)-1-oxaspiro[2.5]octane, allows for the selective modification of other parts of the molecule while the amino group remains inert. Subsequent deprotection reveals the free amine, which can then be used for further functionalization, such as peptide coupling or the introduction of other pharmacophoric groups.
Research Objectives and Scope for Academic Investigations of this compound
The specific compound, this compound, represents a confluence of the aforementioned structural features. Academic investigations into this molecule would likely focus on several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to access this compound, potentially exploring various strategies for the introduction of the Cbz-amino group onto a pre-formed 1-oxaspiro[2.5]octane scaffold or the construction of the spiro-epoxide from a Cbz-protected aminocyclohexanone precursor.
Further research would logically extend to exploring the reactivity of the epoxide ring in the presence of the Cbz-amino group. This would involve studying a range of nucleophilic ring-opening reactions to generate a library of substituted aminocyclohexanol derivatives. The stereochemical and regiochemical outcomes of these reactions would be of significant interest, providing insights into the directing effects of the Cbz-amino substituent.
Finally, the potential applications of this compound and its derivatives would be a major focus. Given the prevalence of amino and hydroxyl groups in pharmacologically active compounds, these molecules could serve as valuable building blocks in medicinal chemistry for the synthesis of novel drug candidates. Their rigid spirocyclic framework could be exploited to control the spatial presentation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.
Despite the clear potential for interesting and valuable research, a detailed search of the current scientific literature reveals a notable absence of specific studies on This compound . While there is extensive research on the individual components of this molecule – spiroepoxides, and Cbz-protected amines – their specific combination in this arrangement has not been the subject of published academic investigation. This presents a significant opportunity for future research to fill this knowledge gap. The synthesis and characterization of this compound would provide valuable data and could open up new avenues for the development of novel synthetic methodologies and the discovery of new bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-13-6-8-15(9-7-13)11-19-15/h1-5,13H,6-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNBIAQXNIGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Features and Stereochemical Considerations of 6 Cbz Amino 1 Oxaspiro 2.5 Octane
Molecular Architecture and Connectivity of the Spiro[2.5]octane Skeleton
The foundation of the molecule is the 1-oxaspiro[2.5]octane skeleton. This structure is a type of spiro compound, characterized by two rings connected by a single common atom, known as the spiro carbon. In this specific case, the skeleton consists of a three-membered oxirane (epoxide) ring and a six-membered cyclohexane (B81311) ring. nih.gov The spiro connection point is the C2 atom of the oxirane and the C1 atom of the cyclohexane.
The connectivity is as follows: the oxirane ring is formed by one oxygen atom and two carbon atoms, while the cyclohexane ring is a saturated six-carbon ring. The numbering of the spiro[2.5]octane system begins at the carbon atom of the smaller ring (oxirane) adjacent to the spiro atom, proceeds around the small ring, and then continues around the larger ring from the atom adjacent to the spiro center.
Table 1: Key Structural Components of 1-Oxaspiro[2.5]octane
| Component | Description |
|---|---|
| Spiro Atom | A single carbon atom shared by both the oxirane and cyclohexane rings. |
| Oxirane Ring | A three-membered heterocyclic ring containing one oxygen and two carbon atoms. |
| Cyclohexane Ring | A six-membered saturated carbocyclic ring. |
| Connectivity | The fusion of the two rings at the spiro atom creates a rigid bicyclic system. |
Chirality and Stereoisomerism in the 1-Oxaspiro[2.5]octane Scaffold
Chirality is a fundamental feature of the 1-oxaspiro[2.5]octane scaffold. The spiro carbon itself is a stereocenter. Furthermore, the attachment of a substituent to the cyclohexane ring introduces at least one additional stereocenter. In 6-(Cbz-amino)-1-oxaspiro[2.5]octane, the carbon atom at the 6-position, which is bonded to the Cbz-amino group, is also a chiral center.
The presence of these two stereocenters (the spiro atom and C6) means that the compound can exist as multiple stereoisomers. Specifically, there are two pairs of enantiomers, which are diastereomers of each other. The relative configuration of the molecule is determined by the spatial arrangement of the oxirane ring relative to the Cbz-amino group on the cyclohexane ring. nih.gov These stereoisomers can be designated based on the cis/trans relationship between the oxygen of the oxirane and the substituent at C6.
Conformational Analysis of the Oxaspirocyclic System
The conformational behavior of the 1-oxaspiro[2.5]octane system is primarily dictated by the cyclohexane ring, which typically adopts a chair conformation to minimize angular and torsional strain. The presence of the spiro-fused oxirane ring introduces significant conformational constraints.
Nuclear Magnetic Resonance (NMR) spectroscopy studies on 1-oxaspiro[2.5]octane derivatives have shown that the cyclohexane ring exists in a preferred chair conformation. nih.govuan.mx The orientation of substituents on the cyclohexane ring (axial vs. equatorial) is a critical factor. The steric and electronic effects of any substituent influence the conformational equilibrium of the ring. nih.gov The preferred orientation of exocyclic substituents can, in turn, affect the molecule's reactivity. nih.govuan.mx
Influence of the Cbz-Amino Moiety on Overall Molecular Geometry
The Cbz-amino group, a carbamate (B1207046) consisting of a benzyl (B1604629) group linked to a carbonyl which is in turn attached to the nitrogen of the amino group, has a significant impact on the molecule's geometry. The carboxybenzyl (Cbz) group is a common protecting group for amines in organic synthesis. organic-chemistry.org
The influence of the Cbz-amino moiety is twofold:
Steric Influence : The Cbz group is sterically demanding. Its bulk will strongly influence the conformational preference of the cyclohexane ring. To minimize steric hindrance, the Cbz-amino group at the C6 position will have a strong preference for the equatorial position. An axial orientation would lead to unfavorable 1,3-diaxial interactions with the other axial hydrogens on the cyclohexane ring.
Table 2: Summary of Cbz-Amino Group Influence
| Factor | Description |
|---|---|
| Steric Hindrance | The bulky nature of the Cbz group favors an equatorial position on the cyclohexane ring. |
| Conformational Lock | This preference for the equatorial position can "lock" the cyclohexane ring in a specific chair conformation. |
| Electronic Effects | The amide and aromatic components can participate in hydrogen bonding and other non-covalent interactions, further defining the molecular geometry. acs.org |
Synthetic Methodologies for 6 Cbz Amino 1 Oxaspiro 2.5 Octane
Retrosynthetic Approaches to the 1-Oxaspiro[2.5]octane Framework
A retrosynthetic analysis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane reveals several potential pathways to construct the core 1-oxaspiro[2.5]octane framework. The key disconnections involve the formation of the epoxide ring and the construction of the cyclohexane (B81311) system.
Strategies Involving Epoxidation of Spiro-Alkene Precursors
One of the most direct approaches to the 1-oxaspiro[2.5]octane system is the epoxidation of a corresponding exocyclic methylene (B1212753) cyclohexane precursor. In this strategy, the Cbz-protected amino group would already be in place on the cyclohexane ring. The key intermediate for this approach is benzyl (B1604629) (4-methylenecyclohexyl)carbamate. The epoxidation of this alkene would then yield the desired spiro-epoxide. Various epoxidation reagents can be employed for this transformation, such as meta-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids. youtube.comorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane.
A related strategy involves the epoxidation of an allylic alcohol precursor. For instance, N-substituted trans-4-aminocyclohex-2-en-1-ols can undergo epoxidation. ox.ac.ukresearchgate.net In such cases, the stereochemical outcome of the epoxidation can be influenced by the directing effects of both the hydroxyl and the amino groups. ox.ac.ukresearchgate.net This approach offers a potential route to stereocontrolled synthesis of substituted 1-oxaspiro[2.5]octanes.
Cyclization Reactions for Spiro[2.5]octane Ring Formation
The formation of the spiro[2.5]octane ring system can also be achieved through intramolecular cyclization reactions. One such method involves the reaction of a suitable cyclohexanone (B45756) derivative with a sulfur ylide, such as dimethylsulfoxonium methylide, in a Corey-Chaykovsky reaction. This reaction proceeds via the addition of the ylide to the carbonyl group, followed by an intramolecular nucleophilic substitution to form the epoxide ring.
For the synthesis of this compound, this would entail starting with 4-(Cbz-amino)cyclohexanone. The reaction of this ketone with dimethylsulfoxonium methylide would directly yield the target spiro-epoxide. The synthesis of related spiro[2.5]octanone derivatives has been achieved through the methylenation of substituted cyclohexanones with dimethylsulfoxonium methylide.
Darzens Condensation Approaches for Spiro Epoxide Construction
The Darzens condensation provides a classic method for the synthesis of α,β-epoxy esters, which can be precursors to spiro-epoxides. organic-chemistry.org This reaction involves the condensation of a ketone with an α-haloester in the presence of a base. To apply this to the synthesis of the 1-oxaspiro[2.5]octane framework, one would start with a protected 4-aminocyclohexanone.
The reaction of 4-(Cbz-amino)cyclohexanone with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide, would yield a glycidic ester. Subsequent transformations of the ester group would be necessary to arrive at the parent 1-oxaspiro[2.5]octane structure. While versatile, controlling the stereoselectivity of the Darzens condensation can be challenging.
Stereoselective and Enantioselective Synthesis of the 1-Oxaspiro[2.5]octane Moiety
Achieving the desired stereochemistry at the spiro center and the substituted carbon of the cyclohexane ring is a critical aspect of the synthesis of this compound.
Asymmetric Catalytic Epoxidation Techniques
Asymmetric epoxidation of the precursor, benzyl (4-methylenecyclohexyl)carbamate, offers a promising route to an enantiomerically enriched product. Several catalytic systems have been developed for the asymmetric epoxidation of alkenes. For instance, chiral ketone catalysts, in conjunction with an oxidant like Oxone, can effect the enantioselective epoxidation of various olefins. The stereochemical outcome is often rationalized by the formation of a spiro transition state.
Another powerful method is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols. While the direct precursor for our target is not an allylic alcohol, a related synthetic intermediate could potentially be designed to take advantage of this methodology. Furthermore, Jacobsen-Katsuki epoxidation, using a chiral manganese-salen complex, is another well-established method for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes.
A study on the epoxidation of N-substituted trans-4-aminocyclohex-2-en-1-ols highlights the influence of directing groups on stereoselectivity. ox.ac.ukresearchgate.net The competition between the hydroxyl-directed and the in situ formed ammonium-directed pathways determines the diastereomeric ratio of the resulting epoxides. ox.ac.ukresearchgate.net The directing ability was found to follow the order: NHBn > NMeBn > OH > NBn2. researchgate.net This demonstrates that the nature of the amine substituent can be tuned to control the stereochemical outcome of the epoxidation.
| Substrate | Epoxidation Conditions | Major Product Diastereomer | Reference |
|---|---|---|---|
| N-benzyl-trans-4-aminocyclohex-2-en-1-ol | m-CPBA, Cl3CCO2H | Ammonium-directed | ox.ac.ukresearchgate.net |
| N,N-dibenzyl-trans-4-aminocyclohex-2-en-1-ol | m-CPBA, Cl3CCO2H | Hydroxy-directed | ox.ac.ukresearchgate.net |
Chiral Auxiliary and Chiral Pool Approaches to Spiro Epoxides
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to the precursor molecule to direct the formation of the epoxide or the functionalization of the cyclohexane ring. For example, a chiral auxiliary could be incorporated into the Cbz-amino group or at another position on the cyclohexane ring to influence the facial selectivity of a subsequent epoxidation or cyclization reaction.
Alternatively, a chiral pool approach can be employed, starting from a readily available enantiopure starting material. For instance, a chiral derivative of cyclohexanone or a related carbocycle could serve as the starting point. The synthesis would then proceed through a series of stereoconservative or stereoselective reactions to install the required functionalities and construct the spiro-epoxide ring system.
Enzymatic resolutions can also be a powerful tool for obtaining enantiopure spiro-epoxides. Racemic 1-oxaspiro[2.5]octane derivatives can be subjected to kinetic resolution using enzymes like halohydrin dehalogenases, which can selectively open one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess. researchgate.net
Diastereoselective Control in Spirocyclization Processes
The formation of the 1-oxaspiro[2.5]octane ring system involves a spirocyclization reaction, where control of diastereoselectivity is crucial, especially when a substituent is present on the cyclohexane ring, as in this compound. The stereochemical outcome of the epoxidation of a substituted methylenecyclohexane (B74748) precursor is influenced by the directing effects of the substituent at the C6 position.
The Cbz-amino group at the 6-position can adopt either an axial or equatorial conformation in the cyclohexane ring precursor. This conformation, in turn, can influence the facial selectivity of the epoxidation of the exocyclic double bond. For instance, an equatorial Cbz-amino group may offer minimal steric hindrance, leading to the formation of a mixture of diastereomers. In contrast, a bulky protecting group in an axial position could potentially direct the epoxidizing agent to the opposite face of the ring, thereby enhancing the diastereoselectivity of the reaction.
Studies on related systems, such as the epoxidation of substituted cyclohexylidene derivatives, have shown that the presence of directing groups can significantly impact the stereochemical course of the reaction. For example, the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers has been achieved in the synthesis of related monofluorinated epoxyalkylphosphonates, highlighting the importance of substituent effects in controlling the stereochemistry of spirocyclization. nih.gov
Introduction and Protection of the Cbz-Amino Functionality
The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. organic-chemistry.org The introduction of the Cbz-amino functionality at the 6-position of the cyclohexane precursor is a critical step in the synthesis of the target molecule.
Typically, the Cbz group is introduced by reacting the corresponding 6-aminocyclohexane derivative with benzyl chloroformate (Cbz-Cl) in the presence of a base. organic-chemistry.org The choice of base and solvent can be optimized to achieve high yields and chemoselectivity. For instance, the protection of amino groups can be carried out under mild conditions, and various methods have been developed to accommodate different functional groups within the molecule. organic-chemistry.org
The enantioselective synthesis of N-Cbz-protected 6-amino-6-deoxy sugars has been reported, demonstrating the successful application of Cbz protection in complex, stereochemically rich molecules. nih.gov These methods can be adapted for the synthesis of the 6-(Cbz-amino)-cyclohexanone precursor required for the subsequent spirocyclization.
Comparison of Synthetic Routes: Chemical Yields, Diastereoselectivity, and Enantioselectivity
While a direct comparative study of different synthetic routes to this compound is not extensively documented in the literature, a general comparison can be made based on established methodologies for the synthesis of related functionalized spiroepoxides. Key parameters for comparison include chemical yields, diastereoselectivity, and enantioselectivity.
A common route involves the epoxidation of a pre-functionalized 6-(Cbz-amino)methylenecyclohexane. The yields for such epoxidation reactions are generally moderate to high, but the diastereoselectivity can vary depending on the reaction conditions and the conformation of the substrate.
For enantioselective synthesis, strategies could involve the use of a chiral epoxidizing agent, a chiral catalyst, or starting from an enantiomerically pure precursor. The development of practical syntheses for related compounds, such as 6-amino-1-hydroxy-2,1-benzoxaborolane, highlights the importance of optimizing synthetic routes to achieve high yields and purity on a larger scale. nih.gov
Novel Synthetic Developments for Functionalized Spiro Epoxide Derivatives
Recent advances in organic synthesis have led to the development of novel methods for the preparation of functionalized spiro compounds, including spiro epoxides. These methods often focus on improving efficiency, selectivity, and environmental sustainability.
For instance, the synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes has been reported, showcasing new strategies for constructing spirocyclic systems that could be adapted for the synthesis of 1-oxaspiro[2.5]octane derivatives. researchgate.netresearchgate.net Furthermore, recent developments in the synthesis of aminoalkylsulfonates and sulfonamidopeptides demonstrate the continuous effort to create novel building blocks with potential biological activity. nih.gov
The application of new catalytic systems and reaction conditions, such as flow chemistry, can also contribute to the development of more efficient and scalable syntheses of functionalized spiro epoxides like this compound. nih.gov Research into the synthesis and application of fluorescent α-amino acids also provides insights into the preparation of complex amino-functionalized molecules. nih.gov
Chemical Reactivity and Transformations of 6 Cbz Amino 1 Oxaspiro 2.5 Octane
Epoxide Ring-Opening Reactions
The three-membered epoxide ring of 6-(Cbz-amino)-1-oxaspiro[2.5]octane is susceptible to ring-opening reactions through various mechanisms, including nucleophilic, acid-catalyzed, and enzymatic processes. These reactions are fundamental to elaborating the spirocyclic core into more complex structures.
Nucleophilic Ring-Opening with Regio- and Stereocontrol
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. In the case of this compound, a dissymmetrical epoxide, the regioselectivity of nucleophilic attack is a critical consideration. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. This involves the nucleophile attacking one of the two electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.
The governing principle for regioselectivity in this SN2 reaction is steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, this is the methylene (B1212753) (CH₂) carbon of the oxirane ring. This selective attack results in the formation of a secondary alcohol at the spiro-carbon (C-2) and a new carbon-nucleophile bond at the methylene carbon (C-1). The reaction is also stereospecific, with the nucleophile attacking from the face opposite to the C-O bond, resulting in an inversion of stereochemistry at the center of attack.
A variety of nucleophiles can be employed for this transformation, including amines, alkoxides, and organometallic reagents. The choice of nucleophile introduces diverse functionalities into the resulting molecule.
Table 1: Regioselectivity in Nucleophilic Epoxide Ring-Opening
| Reaction Type | Conditions | Site of Attack | Major Product |
|---|
Acid-Catalyzed Transformations of the Oxirane Ring
In the presence of an acid catalyst, the ring-opening of the epoxide is significantly accelerated. The reaction proceeds via the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group.
The regioselectivity of the acid-catalyzed opening is dependent on the substitution pattern of the epoxide. Unlike in basic conditions, the nucleophilic attack occurs at the more substituted carbon atom (the spiro-carbon, C-2). This outcome is attributed to the development of a partial positive charge on the tertiary carbon during the transition state, which is more stabilized than a positive charge on the primary carbon. This leads to the formation of a tertiary alcohol. This reaction pathway allows for the introduction of nucleophiles at the spirocyclic center, complementary to the regioselectivity observed under basic conditions.
Enzymatic Ring-Opening Processes for Spiro Epoxides
Biocatalysis offers a powerful and highly selective method for epoxide transformation. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. While specific studies on the enzymatic opening of this compound are not detailed in the available literature, research on analogous 1-oxaspiro[2.5]octane systems provides valuable insights.
Studies on yeast epoxide hydrolase (YEH) have shown stereochemical preferences in the hydrolysis of these spirocyclic compounds. Specifically, YEH demonstrates a faster hydrolysis rate for O-axial epimers compared to their O-equatorial counterparts. This selectivity is driven by factors such as hyperconjugative stabilization and steric interactions within the enzyme's active site. Such enzymatic processes could potentially offer a highly regio- and enantioselective route to diol products from this compound, assuming the Cbz-amino group does not inhibit enzyme activity.
Transformations Involving the Cbz-Protected Amino Group
The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to specific deprotection methods.
Deprotection Strategies (e.g., Hydrogenolysis, Acidolysis)
The removal of the Cbz group from this compound unmasks the primary amine, providing a handle for further functionalization. The most common and mild method for Cbz deprotection is catalytic hydrogenolysis.
In a documented procedure, benzyl (B1604629) (1-oxaspiro[2.5]oct-6-yl)carbamate is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. google.comgoogle.com This reaction is typically carried out in a solvent like methanol (B129727) at low temperatures (e.g., 0°C) under a hydrogen atmosphere, leading to the clean cleavage of the benzylic C-O bond to release the free amine, 6-amino-1-oxaspiro[2.5]octane, along with toluene (B28343) and carbon dioxide as byproducts. google.comgoogle.com
Table 2: Deprotection of this compound
| Method | Reagents | Solvent | Temperature | Product |
|---|
Alternative deprotection methods include acidolysis, using strong acids like HBr in acetic acid, although this method is harsher and may not be compatible with the acid-sensitive epoxide ring.
Subsequent Functionalization of the Generated Primary Amine
Once deprotected, the resulting primary amine, 6-amino-1-oxaspiro[2.5]octane, serves as a versatile intermediate for further synthetic modifications. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a wide array of chemical reactions.
Following its generation via hydrogenolysis, the amine can be isolated by standard techniques such as flash chromatography. google.comgoogle.com It is then available for reactions typical of primary amines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Formation of sulfonamides: Reaction with sulfonyl chlorides.
These functionalization reactions allow for the attachment of various side chains and pharmacophores, a strategy employed in the synthesis of complex molecules, including potential therapeutic agents like renin inhibitors. google.com
Reactivity at the Spirocenter and Cyclohexane (B81311) Ring System
The reactivity of the 1-oxaspiro[2.5]octane system is dominated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity and stereoselectivity of this process are influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Under acidic conditions , the epoxide oxygen is protonated, creating a better leaving group and activating the epoxide ring towards attack by even weak nucleophiles. The attack is generally believed to proceed via an SN1-like mechanism, where the nucleophile preferentially attacks the more substituted carbon of the epoxide (the spirocenter in this case), as it can better stabilize the partial positive charge that develops in the transition state. However, for 1-oxaspiro[2.5]octanes, the reaction can be complex, and mixtures of products may be formed.
Under basic or neutral conditions , the ring-opening follows a more traditional SN2 pathway. In this case, the nucleophile will attack the less sterically hindered carbon of the epoxide. For this compound, this would be the methylene carbon of the oxirane ring.
The Cbz-amino group at the 6-position of the cyclohexane ring is a significant electronic and steric feature. Electronically, the carbamate (B1207046) is a relatively stable protecting group, but it can be cleaved under specific conditions, such as hydrogenolysis. Sterically, its presence will influence the approach of reagents to the cyclohexane ring and the epoxide.
Reactions on the cyclohexane ring itself, independent of the epoxide, would be typical for a substituted cyclohexane. These could include radical halogenation or other functionalization methods, though the presence of the epoxide and the Cbz-amino group would likely direct or interfere with these reactions. The conformational preference of the cyclohexane ring, influenced by the bulky spiro-epoxide and the Cbz-amino substituent, will also play a crucial role in its reactivity. epa.gov
Table 1: Potential Reactivity at the Spirocenter and Cyclohexane Ring
| Reaction Type | Reagent/Conditions | Expected Major Product at Spirocenter/Ring | Notes |
| Epoxide Ring-Opening (Acid-Catalyzed) | H3O+, ROH/H+ | Diol or ether-alcohol | Attack at the spirocenter is plausible. |
| Epoxide Ring-Opening (Base-Catalyzed) | RO-, RNH2 | Alcohol with nucleophile at the methylene carbon | Follows SN2 pathway. |
| Reaction with Organometallics | Grignard reagents, organolithiums | Alcohols from ring-opening | Nucleophilic attack on the epoxide. |
| Cbz-Group Cleavage | H2, Pd/C | 6-Amino-1-oxaspiro[2.5]octane | Standard deprotection of the amine. |
Rearrangement Reactions of the Spiro[2.5]octane Framework
Spiro-epoxides, particularly when subjected to acid catalysis, are known to undergo rearrangement reactions. The specific outcome of such a rearrangement is highly dependent on the substrate's structure and the reaction conditions.
For this compound, treatment with a Lewis acid or a strong protic acid could potentially lead to a Meinwald-type rearrangement . nih.gov This reaction typically involves the cleavage of a C-O bond of the epoxide to form a carbocation intermediate, followed by the migration of a group to the carbocation center, ultimately leading to a carbonyl compound. In this case, migration of a C-C bond from the cyclohexane ring could lead to a ring-contracted product (a cyclopentanecarbaldehyde (B151901) derivative) or a rearranged cyclohexanone (B45756).
The presence of the Cbz-amino group could influence the stability of any potential carbocationic intermediates, thereby directing the rearrangement pathway. However, without specific experimental data for this compound, the exact nature of any rearrangement remains speculative.
Table 2: Potential Rearrangement Reactions
| Reaction Type | Catalyst/Conditions | Potential Rearranged Product | Mechanistic Pathway |
| Meinwald-type Rearrangement | Lewis Acid (e.g., BF3·OEt2) | Substituted Cyclopentanecarbaldehyde | Carbocation intermediate with ring contraction. |
| Pinacol-like Rearrangement | Strong Protic Acid | Rearranged Cyclohexanone | Potential pathway if a diol is formed first. |
Spectroscopic Characterization and Absolute Configuration Determination of 6 Cbz Amino 1 Oxaspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published data on the ¹H, ¹³C, or 2D NMR analysis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane were found. Such data would be essential for determining the precise connectivity and stereochemistry of the molecule.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
There is no available mass spectrometry data to confirm the molecular formula or to analyze the fragmentation pattern of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
No IR spectroscopy data for this compound could be located. This information would be critical for identifying the characteristic vibrational frequencies of its functional groups.
X-ray Crystallography for Definitive Three-Dimensional Structural Assignment
No X-ray crystallographic data for this compound has been published. This technique would provide the most definitive three-dimensional structure of the compound.
Theoretical and Computational Investigations of 6 Cbz Amino 1 Oxaspiro 2.5 Octane
Quantum Chemical Calculations for Geometry Optimization and Electronic Structure Analysis
To understand the three-dimensional structure and electron distribution of 6-(Cbz-amino)-1-oxaspiro[2.5]octane, quantum chemical calculations would be the primary tool. Density Functional Theory (DFT) is a common and effective method for this purpose.
Geometry Optimization: The first step would involve geometry optimization, where the molecule's lowest energy conformation is determined. This would likely be performed using a functional such as B3LYP, paired with a basis set like 6-31G* or larger to adequately account for electron distribution. The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would clarify the orientation of the carbamate (B1207046) group relative to the spirocyclic system.
Electronic Structure Analysis: Once the optimized geometry is obtained, its electronic properties can be analyzed. This includes:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.
Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) would identify electron-rich and electron-poor regions. The epoxide oxygen and the carbonyl oxygen of the Cbz group are expected to be electron-rich, while the protons of the epoxide and the amide proton would be electron-poor. This information is crucial for predicting sites of electrophilic and nucleophilic attack.
A hypothetical table of calculated properties for a diastereomer of this compound, based on typical DFT calculations, is presented below.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and not based on actual published research for this specific molecule.
Computational Studies on Reaction Mechanisms Involving the Epoxide Moiety
The epoxide ring is a key functional group in this compound, and computational studies would be invaluable for understanding its reactivity.
Transition State Analysis:
Epoxidation: While the molecule already contains an epoxide, studying the mechanism of its formation from the corresponding cyclohexene (B86901) precursor would be of interest. Transition state analysis could elucidate the stereoselectivity of the epoxidation, explaining why one face of the double bond is preferentially attacked.
Ring-Opening: The acid- or base-catalyzed ring-opening of the epoxide is a fundamental reaction. Computational modeling can be used to locate the transition states for these reactions. This would involve modeling the approach of a nucleophile (e.g., water, an alcohol, or an amine) and calculating the activation energy for the ring-opening. This analysis would predict the regioselectivity (attack at C2 vs. C3 of the oxirane) and stereoselectivity of the reaction.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts can aid in the assignment of experimental spectra and in confirming the relative stereochemistry of the molecule. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the power of NMR in determining relative configurations and preferred conformations. nih.gov
Conformational Preferences: The cyclohexane (B81311) ring in this compound can exist in different chair and boat conformations. The Cbz-amino substituent can also adopt various orientations. Computational methods can be used to calculate the relative energies of these different conformers, thus predicting the most stable conformation in the gas phase or in different solvents (using implicit solvent models).
A hypothetical comparison of the relative energies of two chair conformations is shown below.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial Cbz-amino group | 0.00 | ~95% |
| Axial Cbz-amino group | 2.0 | ~5% |
Note: The values in this table are illustrative and not based on actual published research for this specific molecule.
Molecular Modeling of Stereochemical Outcomes in Asymmetric Transformations
Molecular modeling is particularly useful for understanding and predicting the stereochemical outcomes of reactions. For a chiral molecule like this compound, this is highly relevant.
If this molecule were to be used as a chiral building block or a substrate in an asymmetric reaction, computational models could be built to understand the interactions that control the stereoselectivity. For instance, in a kinetic resolution involving the enantioselective opening of the epoxide, docking studies or transition state modeling of the substrate with a chiral catalyst could be performed. These models would highlight the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the substrate and the catalyst that favor the formation of one enantiomer over the other. Such studies are crucial for the rational design of catalysts and for optimizing reaction conditions to achieve high enantiomeric excess.
Synthetic Applications of 6 Cbz Amino 1 Oxaspiro 2.5 Octane
As a Chiral Building Block in Complex Molecule Synthesis
The presence of a chiral center at the 6-position of the cyclohexane (B81311) ring, bearing the Cbz-protected amino group, theoretically allows 6-(Cbz-amino)-1-oxaspiro[2.5]octane to serve as a chiral building block. In principle, enantiomerically pure forms of this compound could be used to introduce a defined stereocenter into a target molecule. The epoxide ring is a highly versatile functional group that can undergo stereospecific ring-opening reactions with a variety of nucleophiles. This would allow for the diastereoselective formation of new stereocenters relative to the existing one at C-6.
Hypothetical Reaction Scheme:
| Reactant | Nucleophile | Potential Product Structure | Application |
| (R)- or (S)-6-(Cbz-amino)-1-oxaspiro[2.5]octane | Organocuprates | Vicinal amino alcohols with a new C-C bond | Synthesis of complex natural products |
| (R)- or (S)-6-(Cbz-amino)-1-oxaspiro[2.5]octane | Azides | 1,2-Azido alcohols | Precursors to diamines and other nitrogen-containing heterocycles |
| (R)- or (S)-6-(Cbz-amino)-1-oxaspiro[2.5]octane | Thiols | β-Hydroxy sulfides | Intermediates in the synthesis of bioactive sulfur-containing compounds |
Intermediacy in the Synthesis of Functionalized Spirocyclic Scaffolds
The spirocyclic nature of this compound makes it an attractive, albeit theoretical, starting material for the synthesis of more complex spirocyclic scaffolds. The epoxide can be seen as a latent di-functional handle. Ring-opening of the epoxide would unmask a hydroxyl group and a new substituent, which could then be further manipulated. For instance, intramolecular reactions could lead to the formation of bicyclic or more elaborate spirocyclic systems. The inherent three-dimensionality of spirocycles is of significant interest in medicinal chemistry for exploring new chemical space.
Derivatization for the Generation of Diverse Compound Libraries
In theory, this compound is a suitable scaffold for the generation of diverse compound libraries for high-throughput screening. The epoxide ring is susceptible to attack by a wide array of nucleophiles, allowing for the introduction of diverse chemical functionalities. Subsequently, the Cbz protecting group on the amine can be removed and the resulting free amine can be acylated, alkylated, or otherwise modified.
Potential Library Generation Strategy:
| Step | Reaction | Reagents | Outcome |
| 1 | Epoxide Ring Opening | Library of diverse nucleophiles (e.g., alcohols, amines, thiols) | A library of vicinal amino alcohols with varied substituents |
| 2 | Cbz Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | A library of primary amines |
| 3 | Amine Functionalization | Library of diverse acylating or alkylating agents | A final library with multiple points of diversity |
Potential as a Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral 1,2-amino alcohols, which would be the products of the ring-opening of this compound, are a well-established class of chiral ligands for asymmetric catalysis. By carefully selecting the nucleophile for the epoxide opening, a variety of bidentate or tridentate ligands could potentially be synthesized. For example, reaction with a diphenylphosphine (B32561) nucleophile could, after deprotection, yield a phosphine-amine ligand. These ligands could then be complexed with transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry. Future research concerning 6-(Cbz-amino)-1-oxaspiro[2.5]octane will likely prioritize the development of more sustainable and atom-economical synthetic routes.
Current syntheses of spiro-epoxides often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. rsc.org The epoxidation of an exocyclic methylene (B1212753) group is a common strategy. youtube.com Future efforts could focus on the following:
Catalytic and Green Epoxidation: The use of peroxyacids like m-CPBA is effective but generates stoichiometric amounts of carboxylic acid waste. youtube.com Research into catalytic epoxidation methods using environmentally benign oxidants such as hydrogen peroxide or molecular oxygen would be a significant advancement.
One-Pot Syntheses: Developing one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce solvent usage. researchgate.net For instance, a one-pot procedure for the synthesis of functionalized spiro compounds has been reported, highlighting the potential for such approaches. researchgate.net
Use of Greener Solvents: Many current protocols for amination and epoxidation reactions utilize chlorinated or other hazardous solvents. rroij.com Exploring the use of greener alternatives, including water, ionic liquids, or even solvent-free conditions, is a key area for development. rsc.orgnih.gov The use of water as a solvent for the synthesis of spiroindolines has been demonstrated, suggesting its feasibility for other spirocyclic systems. rsc.org
Sustainable Cbz-Protection: The widely used benzyloxycarbonyl (Cbz) protecting group can be introduced under various conditions. organic-chemistry.org Research into more sustainable Cbz-protection methods, such as those using greener reagents or catalytic approaches, will be beneficial. organic-chemistry.org For example, the in situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol (B129727) offers a sustainable protocol for reactions involving Cbz groups. organic-chemistry.org
| Synthetic Strategy | Potential Improvement | Green Chemistry Principle |
| Epoxidation | Catalytic methods with H₂O₂ or O₂ | Atom Economy, Reduced Waste |
| Multi-step Synthesis | One-pot or tandem reactions | Increased Efficiency, Reduced Solvent |
| Solvent Usage | Water, ionic liquids, solvent-free | Safer Solvents, Waste Prevention |
| Cbz-Protection | Greener reagents, catalytic methods | Reduced Auxiliary Substances |
Exploration of Novel Transformations and Derivatizations of the Compound
The reactivity of the epoxide ring in this compound offers a gateway to a wide range of molecular architectures. Future research will undoubtedly focus on exploring novel transformations and derivatizations of this versatile building block.
The ring-opening of epoxides is a well-established and powerful transformation in organic synthesis. rroij.comnih.gov Key areas for future exploration with this compound include:
Regio- and Stereoselective Ring-Opening: The nucleophilic ring-opening of the spiro-epoxide can occur at either of the two epoxide carbons. Investigating a broader range of nucleophiles and catalytic systems to control the regioselectivity and stereoselectivity of this reaction is a crucial research direction. rsc.org This will allow for the synthesis of a diverse array of highly functionalized cyclohexyl derivatives.
Novel Nucleophiles: While common nucleophiles like amines, alcohols, and thiols are often used, exploring reactions with less conventional nucleophiles, such as carbon nucleophiles (e.g., organometallics, enolates), could lead to the formation of new carbon-carbon bonds and more complex molecular scaffolds. nih.gov
Intramolecular Reactions: The presence of the Cbz-amino group provides a handle for intramolecular reactions. For example, after deprotection of the amine, it could act as an intramolecular nucleophile to open the epoxide ring, leading to the formation of bicyclic amino alcohols.
Domino and Cascade Reactions: Designing domino or cascade reactions initiated by the ring-opening of the epoxide would be a highly efficient strategy for the rapid construction of complex molecular architectures from a relatively simple starting material. dntb.gov.ua
| Transformation | Potential Outcome | Synthetic Advantage |
| Regioselective Ring-Opening | Access to specific isomers | Control over molecular architecture |
| Use of Novel Nucleophiles | Formation of new C-C bonds | Increased molecular complexity |
| Intramolecular Cyclization | Formation of bicyclic structures | Rapid assembly of complex scaffolds |
| Domino/Cascade Reactions | Efficient synthesis of complex molecules | High step- and atom-economy |
Integration into Advanced Total Synthesis Strategies
Spirocyclic motifs are found in a wide variety of natural products and are increasingly being incorporated into drug candidates due to their unique three-dimensional structures. rsc.orgacs.org The compound this compound represents a valuable chiral building block for the total synthesis of such complex molecules.
Future research in this area will likely involve:
Targeting Natural Products: Identifying natural products that contain a functionalized cyclohexane (B81311) or a spirocyclic core that can be retrosynthetically disconnected to this compound is a key starting point. The use of spirodiepoxides in the total synthesis of epoxomicin (B1671546) showcases the potential of such building blocks. nih.gov
Fragment-Based Drug Discovery: In a more modular approach, this compound can be used as a key fragment in the synthesis of libraries of compounds for drug discovery. Its rigid spirocyclic core can serve as a scaffold to which various functional groups can be attached.
Development of Novel Synthetic Methodologies: The challenges encountered during the total synthesis of complex molecules often drive the development of new synthetic methods. The use of this compound in total synthesis may lead to the discovery of novel and highly selective transformations. The total synthesis of psammaplysin A, a dihydrooxepine-spiroisoxazoline natural product, highlights the intricate strategies required for such complex targets. acs.org
| Application Area | Research Focus | Potential Impact |
| Natural Product Synthesis | Identification of suitable targets | Access to biologically active molecules |
| Drug Discovery | Fragment-based library synthesis | Discovery of new therapeutic agents |
| Methodology Development | Overcoming synthetic challenges | Expansion of the synthetic chemist's toolbox |
Computational Design and Discovery of New Functionalized Spiro Systems
In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functions. nih.gov Future research on this compound and related systems will greatly benefit from the application of computational methods.
Key areas of focus will include:
Conformational Analysis: A thorough understanding of the conformational preferences of the cyclohexane ring and the orientation of the substituents is crucial for predicting its reactivity. nih.gov Computational studies can provide valuable insights into the most stable conformations and how they might influence the outcome of chemical reactions.
Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of various reactions, such as the ring-opening of the epoxide. mdpi.com This can help in understanding the factors that control regioselectivity and stereoselectivity and in designing catalysts that favor a particular outcome.
In Silico Screening and Design: Computational tools can be used to design new spirocyclic compounds based on the 1-oxaspiro[2.5]octane scaffold with potentially interesting biological activities. mdpi.comnih.govmdpi.com By performing in silico docking studies with biological targets, it is possible to identify promising candidates for synthesis and biological evaluation.
Predicting Physicochemical Properties: Computational methods can be employed to predict key physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new drug candidates. nih.gov
| Computational Approach | Application | Benefit |
| Conformational Analysis | Predicting reactivity | Understanding reaction outcomes |
| Reaction Modeling (DFT) | Understanding reaction mechanisms | Designing selective catalysts |
| In Silico Screening/Docking | Discovering new bioactive molecules | Accelerating drug discovery |
| Property Prediction | Guiding lead optimization | Improving drug-like properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(Cbz-amino)-1-oxaspiro[2.5]octane, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves spirocyclic core formation followed by Cbz (carbobenzyloxy) protection. Key steps include:
Spirocyclization : Use cyclopropane precursors (e.g., via Simmons-Smith reaction) or epoxide intermediates .
Amine Protection : React the free amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .
Optimization : Control temperature (0–25°C) and reaction time (12–24 hrs) to minimize side reactions. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Yield Variability : Conflicting yields (e.g., 45% vs. 60%) may arise from purification methods (column chromatography vs. crystallization) or starting material purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify spirocyclic protons (δ 1.2–2.5 ppm for cyclopropane) and Cbz-group aromatic signals (δ 7.2–7.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 289.3264 for C16H19NO4) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry at the spiro center influence biological activity or enzymatic interactions?
- Mechanistic Insight : Enzymes like Rhodotorula glutinis epoxide hydrolase hydrolyze O-axial C3 epimers faster than O-equatorial isomers due to steric accessibility .
- Experimental Design : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare bioactivity in receptor-binding assays .
- Data Analysis : Use X-ray crystallography to resolve binding modes or MD simulations to predict enantiomer-target interactions .
Q. How can computational modeling optimize reaction pathways or predict regioselectivity in spirocyclic systems?
- Methods :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict cyclization barriers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on spiro ring stability .
- Case Study : MD simulations of 1-oxaspiro[2.5]octane derivatives reveal solvent polarity’s role in stabilizing reactive intermediates .
Q. How to resolve contradictions in reported biological activity data for spirocyclic amines?
- Hypothesis Testing :
- Purity Checks : Verify compound integrity via HPLC (>98% purity) and elemental analysis .
- Assay Conditions : Compare IC₅₀ values under varying pH or co-solvents (e.g., DMSO vs. PBS) .
- Example : Discrepancies in enzyme inhibition may arise from residual solvents (e.g., DMF) interfering with assay readouts .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for Spirocyclic Amines
| Route | Key Steps | Yield (%) | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| A | Cyclopropanation → Cbz protection | 45 | Scalable, mild conditions | Low yield in polar solvents | |
| B | Epoxide ring-opening → amine derivatization | 60 | High enantioselectivity | Requires chiral catalysts |
Table 2 : Key Spectroscopic Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
